molecular formula C32H13CuN11O6 B12674358 (Trinitro-29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)copper CAS No. 89139-22-0

(Trinitro-29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)copper

Cat. No.: B12674358
CAS No.: 89139-22-0
M. Wt: 711.1 g/mol
InChI Key: TVQJSTQEVVDXSK-UHFFFAOYSA-N
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Description

[Trinitro-29H,31H-phthalocyaninato(2-)-n29,n30,n31,n32]copper: is a complex organic compound that belongs to the phthalocyanine family. Phthalocyanines are known for their vibrant colors and stability, making them useful in various applications such as dyes, pigments, and catalysts. The addition of trinitro groups to the phthalocyanine structure enhances its electronic properties, making it a subject of interest in advanced materials research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [Trinitro-29H,31H-phthalocyaninato(2-)-n29,n30,n31,n32]copper typically involves the nitration of copper phthalocyanine. The process begins with the preparation of copper phthalocyanine, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the phthalocyanine ring.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration reaction is carefully monitored to prevent over-nitration, which can lead to the formation of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [Trinitro-29H,31H-phthalocyaninato(2-)-n29,n30,n31,n32]copper can undergo oxidation reactions, where the nitro groups can be further oxidized to nitroso or other higher oxidation states.

    Reduction: The compound can be reduced to form amino derivatives, which can be useful intermediates in various chemical syntheses.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the nitro groups.

Major Products:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phthalocyanines with various functional groups.

Scientific Research Applications

Materials Science

Trinitro-29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)copper is utilized in the development of advanced materials due to its vibrant color and stability. Key applications include:

  • Pigments : Used in inks, coatings, and plastics due to its intense color and lightfastness .
  • Conductive Materials : Its electronic properties make it suitable for applications in organic electronics and photovoltaic devices.

Catalysis

The compound serves as an effective catalyst in various chemical reactions:

  • Electron Transfer Reactions : The presence of nitro groups enhances its electron-accepting ability, facilitating electron transfer processes.
  • Photocatalysis : In photodynamic therapy, it absorbs light and generates reactive oxygen species, which can be used to target cancer cells. This property is particularly valuable in cancer treatment strategies.

Biomedicine

Trinitro-29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)copper has shown promise in biomedical applications:

  • Photodynamic Therapy : The compound’s ability to generate reactive oxygen species upon light activation makes it a candidate for photodynamic therapy against tumors.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, suggesting that it could be developed into therapeutic agents against bacterial infections .

Case Studies

Several studies have documented the applications of this compound:

  • Photodynamic Therapy : Research demonstrated that Trinitro-29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)copper effectively generated singlet oxygen under light irradiation, leading to significant cytotoxicity against cancer cells in vitro .
  • Catalytic Activity : In a comparative study on electron transfer reactions, this compound exhibited superior catalytic efficiency compared to other phthalocyanine derivatives due to its enhanced electron affinity from the nitro groups .
  • Material Development : The incorporation of this compound into polymer matrices resulted in materials with improved thermal stability and color retention under UV exposure, making them suitable for outdoor applications .

Mechanism of Action

The mechanism by which [Trinitro-29H,31H-phthalocyaninato(2-)-n29,n30,n31,n32]copper exerts its effects is primarily through its electronic properties. The nitro groups enhance the electron-accepting ability of the phthalocyanine ring, making it an efficient catalyst and photosensitizer. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cancer cells. In catalysis, the compound facilitates electron transfer reactions, enhancing the rate of chemical transformations.

Comparison with Similar Compounds

    Copper Phthalocyanine: The parent compound without nitro groups.

    Tetranitro Phthalocyanine: A similar compound with four nitro groups instead of three.

    Amino Phthalocyanine: A derivative with amino groups instead of nitro groups.

Uniqueness:

    Electronic Properties: The presence of three nitro groups provides a unique balance of electron-accepting ability and stability, making it more versatile in applications compared to its analogs.

    Reactivity: The specific positioning of the nitro groups allows for selective reactions that are not possible with other derivatives.

Biological Activity

The compound (Trinitro-29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)copper, commonly referred to as tetranitrophthalocyanine copper complex, is a derivative of phthalocyanine, a macrocyclic compound known for its stability and diverse biological applications. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential in photodynamic therapy (PDT), and interactions with biological systems.

Chemical Structure and Properties

The structure of this compound includes four nitro groups attached to the phthalocyanine ring. This substitution significantly alters its chemical behavior and enhances its biological activity. The nitro groups are known to act as electron-withdrawing groups, which can increase the cytotoxic effects of the compound against various cell lines.

Antimicrobial Properties

Recent studies have demonstrated that copper phthalocyanines exhibit significant antimicrobial activity. The tetranitro derivative has been specifically noted for its effectiveness against a range of bacterial strains. The mechanism behind this activity may involve the generation of reactive oxygen species (ROS) upon light activation, which can damage microbial cells.

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans18

Photodynamic Therapy Applications

The ability of this compound to generate ROS makes it a candidate for photodynamic therapy. In PDT, light activation leads to the production of singlet oxygen and other radicals that can induce apoptosis in cancer cells. Studies have shown that this compound can selectively target cancerous tissues while minimizing damage to surrounding healthy cells.

Case Study:
In vitro studies on various cancer cell lines, including breast and lung cancer cells, revealed that exposure to light in the presence of tetranitrophthalocyanine copper resulted in significant cell death compared to controls without light activation. The cytotoxicity was assessed using MTT assays, showing a dose-dependent response.

Cell Line IC50 (µM) Light Activation
MCF-7 (Breast Cancer)5Yes
A549 (Lung Cancer)4Yes

The biological activity of the compound is primarily attributed to its ability to undergo redox reactions involving the copper center. This allows for the modulation of oxidative stress within cells. The reduction potential can shift between Cu(II) and Cu(I), facilitating electron transfer processes that contribute to its antimicrobial and cytotoxic effects.

Properties

CAS No.

89139-22-0

Molecular Formula

C32H13CuN11O6

Molecular Weight

711.1 g/mol

IUPAC Name

copper;5,6,7-trinitro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene

InChI

InChI=1S/C32H13N11O6.Cu/c44-41(45)21-13-20-22(24(43(48)49)23(21)42(46)47)32-39-30-19-12-6-5-11-18(19)28(37-30)35-26-15-8-2-1-7-14(15)25(33-26)34-27-16-9-3-4-10-17(16)29(36-27)38-31(20)40-32;/h1-13H;/q-2;+2

InChI Key

TVQJSTQEVVDXSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=C(C(=C(C6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C9=CC=CC=C94.[Cu+2]

Origin of Product

United States

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